N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-7-12(2)9-14(8-11)19-15(22)10-24-17-21-20-16(23-17)13-3-5-18-6-4-13/h3-9H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRZPAAIZFDDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the pyridinyl group: This step may involve the use of pyridine derivatives and suitable coupling reagents.
Introduction of the sulfanyl group: This can be done through nucleophilic substitution reactions.
Formation of the acetamide linkage: This step involves the reaction of the intermediate compounds with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound is susceptible to oxidation. For example, oxidation of similar oxadiazole derivatives typically converts the sulfanyl group to sulfinyl (-SO-) or sulfonyl (-SO₂-) moieties.
Nucleophilic Substitution
The sulfanyl group may act as a leaving group under nucleophilic displacement. This reaction is common in oxadiazole-thioacetamide systems.
| Reaction Type | Reagents/Conditions | Key Products | Source |
|---|---|---|---|
| Nucleophilic Attack | Amines, alcohols, or thiols | Substituted thioacetamides | |
| Cross-Coupling | Transition metal catalysts | Heteroaromatic derivatives |
Hydrolysis of the Amide Group
The acetamide moiety (-NH-CO-) can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.
| Reaction Type | Reagents/Conditions | Key Products | Source |
|---|---|---|---|
| Acidic Hydrolysis | HCl, heat | Carboxylic acid derivatives | |
| Basic Hydrolysis | NaOH, aqueous conditions | Sodium carboxylate salts |
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring may participate in:
-
Ring-opening reactions : Under harsh conditions (e.g., strong acids/bases), the ring could cleave to form imidamide intermediates.
-
Electrophilic substitution : Substituted pyridine rings (e.g., pyridin-4-yl) may direct electrophilic attack, though reactivity depends on substituent positioning.
Functional Group Interactions
The compound’s pyridin-4-yl group and dimethylphenyl substituent may influence reactivity:
-
Fluorophenyl analogs (e.g., in) exhibit enhanced lipophilicity, potentially altering reaction kinetics.
-
Sulfanyl-pyridine conjugation could stabilize intermediates in redox reactions.
Antithrombotic Activity (Inferred)
While not directly studied for this compound, analogous oxadiazoles (e.g., in ) show antithrombotic effects via:
-
Factor Xa inhibition : Docking studies suggest oxadiazoles may bind coagulation factors, modulating enzymatic activity.
-
Clot lysis enhancement : Certain derivatives demonstrate improved clot dissolution compared to reference drugs like streptokinase.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds containing the 1,3,4-oxadiazole structure. This compound has been evaluated for its efficacy against various cancer cell lines.
Study 1: Anticancer Activity Assessment
A study conducted by Salahuddin et al. synthesized various substituted 1,3,4-oxadiazole derivatives and screened them for anticancer activity at a concentration of . Among the tested compounds, those similar to N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibited significant growth inhibition against several cancer cell lines including CNS and renal cancers .
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-75 (CNS) | 95.70 |
| Compound B | UO-31 (Renal) | 96.86 |
Study 2: Structure-Activity Relationship
Another research effort focused on understanding the structure-activity relationship (SAR) of oxadiazole derivatives. The findings suggested that modifications to the phenyl and pyridine rings could enhance the anticancer potency of compounds structurally related to this compound . This highlights the importance of chemical structure in determining biological activity.
Additional Applications
Beyond its anticancer potential, compounds with similar structures have been investigated for:
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various pathogens.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: The compound may interact with cellular receptors to modulate their activity.
Pathway interference: The compound may interfere with specific biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Modifications in Heterocyclic Cores
The 1,3,4-oxadiazole ring in the target compound distinguishes it from analogs with triazole, thiazole, or indole-based heterocycles (Table 1):
*Estimated based on structural similarity to [11].
Key Observations :
Substituent Effects on Physicochemical Properties
The 3,5-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity compared to derivatives with electron-withdrawing (e.g., nitro, chloro) or polar (e.g., methoxy) substituents:
| Compound | Aromatic Substituent | Melting Point (°C) | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | 3,5-Dimethylphenyl | Not reported | ~3.2 |
| 8t [7] | 5-Chloro-2-methylphenyl | Not reported | ~3.8 |
| 8g [8] | 4-Methylphenyl | 142 | ~2.9 |
| 7c [1] | 3-Methylphenyl | 134–178 | ~2.5 |
*Estimated using fragment-based methods.
Key Observations :
Key Observations :
- The pyridinyl group in the target compound may favor interactions with NAD(P)-binding enzymes or metal-dependent targets, contrasting with indole derivatives’ preference for carbohydrate-active enzymes .
- Shorter acetamide chains (vs. propanamide in [11]) could reduce steric hindrance, enhancing binding to compact active sites.
Biological Activity
N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole moiety linked to a pyridine ring and a sulfanyl group, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 300.38 g/mol.
Anticancer Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The mechanism of action often involves the inhibition of various enzymes implicated in cancer cell proliferation, such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
- Telomerase
Studies indicate that the hybridization of 1,3,4-oxadiazoles with other pharmacophores can enhance their anticancer efficacy. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Antimicrobial Activity
The compound also exhibits promising antimicrobial activity. Recent studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus (including methicillin-resistant strains)
- Escherichia coli
The results suggest that modifications in the oxadiazole structure can lead to enhanced antimicrobial potency against resistant strains .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents that can modulate its biological activity. Key steps include:
- Formation of the oxadiazole ring.
- Introduction of the pyridine moiety.
- Coupling with the acetamide group.
This synthetic flexibility enables the exploration of numerous derivatives that can be tailored for specific therapeutic applications .
Case Studies
- Anticancer Efficacy : A study demonstrated that a related oxadiazole compound showed an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Testing : In vitro tests revealed that another derivative exhibited an MIC value of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like penicillin .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of pyridinyl-oxadiazole precursors and sulfanyl-acetamide coupling. Key steps include:
- Oxadiazole formation : Cyclization of carbohydrazides or nitrile intermediates under acidic conditions .
- Sulfanyl linkage : Thiolation via nucleophilic substitution using reagents like Lawesson’s reagent or thiourea derivatives .
- Acetamide coupling : Reacting the sulfanyl-oxadiazole intermediate with 3,5-dimethylphenyl acetamide using coupling agents (e.g., EDC/HOBt).
- Critical conditions : Temperature (60–100°C for cyclization), solvent choice (DMF or THF), and catalyst (e.g., Pd/C for coupling) significantly impact yield and purity .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : Focus on the singlet for the two methyl groups on the 3,5-dimethylphenyl ring (δ ~2.3 ppm in H NMR) and the sulfanyl-acetamide proton (δ ~4.1 ppm) .
- IR Spectroscopy : Key peaks include the C=O stretch of the acetamide (~1650 cm) and the C-N stretch of the oxadiazole (~1500 cm) .
- Mass Spectrometry : The molecular ion peak (M) should match the exact mass (e.g., calculated via high-resolution MS).
Q. How can researchers design initial biological assays to evaluate the compound’s activity, and what model systems are appropriate for preliminary screening?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition studies (e.g., kinase or protease targets) with fluorogenic substrates. Measure IC values .
- Cell-based assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) .
- Antimicrobial screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. What strategies can be employed to optimize the synthesis of this compound when encountering low yields due to competing side reactions?
- Methodological Answer :
- Side reaction mitigation : Use protecting groups (e.g., Boc for amines) during oxadiazole formation to prevent undesired substitutions .
- Catalyst optimization : Switch from Pd/C to Cu(I)-based catalysts for sulfanyl coupling to reduce byproducts .
- Solvent screening : Test polar aprotic solvents (e.g., DMSO) to improve intermediate solubility and reaction homogeneity .
Q. How should researchers approach resolving contradictions in reported biological activities of structurally similar derivatives?
- Methodological Answer :
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell passage number) to isolate variables .
- Structural verification : Confirm compound purity via HPLC and co-crystallization with target proteins (e.g., using SHELXL for crystallographic refinement) .
- Meta-analysis : Compare substituent effects across derivatives (e.g., electron-withdrawing groups on the pyridine ring may enhance target binding) .
Q. What methodologies are recommended for establishing a robust structure-activity relationship (SAR) for this compound’s derivatives?
- Methodological Answer :
- Systematic substitution : Synthesize derivatives with modifications to the dimethylphenyl, pyridinyl, or oxadiazole moieties .
- Computational modeling : Use molecular docking (e.g., UCSF Chimera) to predict binding modes with biological targets .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity using MD simulations .
Q. In crystallographic studies, how can challenges in resolving the compound’s crystal structure be addressed using tools like SHELX?
- Methodological Answer :
- Data collection : Optimize crystal quality via vapor diffusion and cryoprotection. Use high-resolution synchrotron data if twinning occurs .
- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned data. Use restraints for disordered regions (e.g., flexible acetamide chains) .
- Validation : Cross-check with CCDC databases to ensure bond lengths/angles match similar structures .
Q. What advanced computational methods are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with flexible side chains to account for induced-fit binding .
- QM/MM calculations : Combine quantum mechanics (for ligand electronic effects) and molecular mechanics (for protein dynamics) .
- Machine learning : Train models on PubChem BioAssay data to predict activity against novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
